![molecular formula C23H42O4Si2 B14248235 4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid CAS No. 185532-02-9](/img/structure/B14248235.png)
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid is a specialized organic compound that features a benzoic acid core with a unique siloxane-based side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid typically involves the hydrosilylation reaction. This process includes the addition of a siloxane group to an unsaturated bond in the presence of a platinum catalyst. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The siloxane side chain allows for unique interactions with lipid membranes, enhancing the compound’s ability to penetrate and affect cellular processes. The benzoic acid core can participate in various biochemical pathways, influencing cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[11-(But-3-enoyloxy)undecyl]oxy}benzoic acid: Similar structure but with a different side chain, affecting its chemical properties and applications.
4-[(11-Hydroxyundecyl)oxy]benzoic acid: Features a hydroxyl group instead of a siloxane group, leading to different reactivity and uses.
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid: Contains an acryloyloxy group, which makes it suitable for polymerization reactions.
Uniqueness
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid is unique due to its siloxane-based side chain, which imparts distinct physical and chemical properties. This uniqueness allows for specialized applications in fields such as materials science and pharmaceuticals, where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
185532-02-9 |
|---|---|
Molekularformel |
C23H42O4Si2 |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
4-[11-[dimethyl(trimethylsilyloxy)silyl]undecoxy]benzoic acid |
InChI |
InChI=1S/C23H42O4Si2/c1-28(2,3)27-29(4,5)20-14-12-10-8-6-7-9-11-13-19-26-22-17-15-21(16-18-22)23(24)25/h15-18H,6-14,19-20H2,1-5H3,(H,24,25) |
InChI-Schlüssel |
DTFRVZHBVICZRL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C)CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
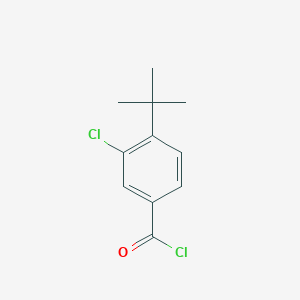
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
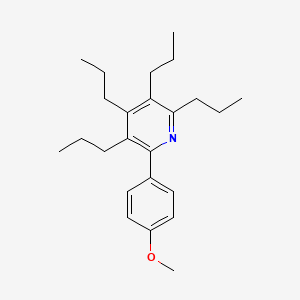
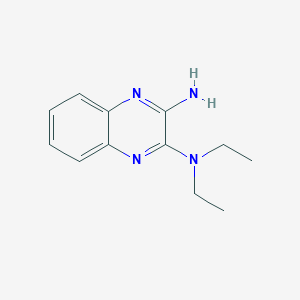
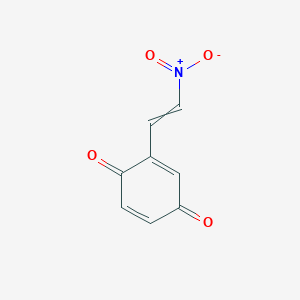
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)

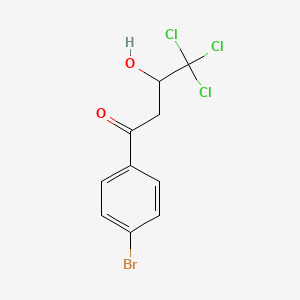
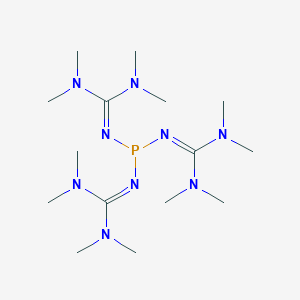
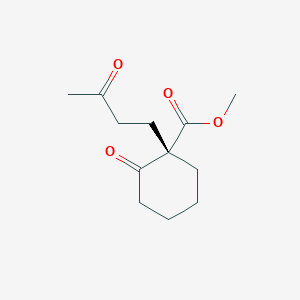
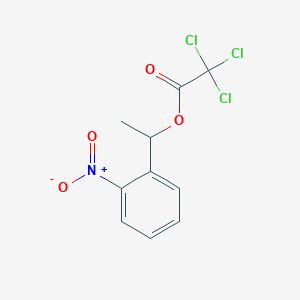
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
